![molecular formula C13H22ClN B2673668 Spiro[adamantane-2,2'-pyrrolidine];hydrochloride CAS No. 158833-10-4](/img/structure/B2673668.png)
Spiro[adamantane-2,2'-pyrrolidine];hydrochloride
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Description
Spiro[adamantane-2,2’-pyrrolidine] hydrochloride is a complex molecule . It is a part of the spiro-pyrrolidine class of compounds . These compounds are assembled through multi-component reactions, which are highly effective but often suffer from long reaction times .
Synthesis Analysis
The synthesis of spiro-pyrrolidine compounds like Spiro[adamantane-2,2’-pyrrolidine] hydrochloride can be accelerated in microdroplets and thin films . The deposition method and mild heating are crucial factors for product formation .Molecular Structure Analysis
Spirocyclic compounds, like Spiro[adamantane-2,2’-pyrrolidine] hydrochloride, are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
The chemical reactions involved in the construction of spiro-pyrrolidine compounds involve multi-component reactions . These reactions assemble complex molecules in a highly effective way .Physical And Chemical Properties Analysis
Adamantane, a component of Spiro[adamantane-2,2’-pyrrolidine] hydrochloride, is a white solid with a camphor-like odor . It is the simplest diamondoid and the most stable isomer of C10H16 .Scientific Research Applications
Accelerated Construction of Spiro-Pyrrolidine
Researchers have demonstrated that the acceleration of a five-component spiro-pyrrolidine construction can be achieved in microdroplets and thin films . The deposition method and mild heating are crucial factors for product formation . This application is significant as it allows for the rapid and efficient synthesis of spiro-pyrrolidine .
Microwave-Assisted Synthesis
Spiro-pyrrolidine compounds have been synthesized using microwave-assisted multicomponent reactions . This method accelerates reaction rates and improves yields, making it a promising technique for the synthesis of complex molecular architectures .
Drug Discovery
Due to their unique structural features, spiro heterocycle frameworks are highly sought-after targets in drug discovery . They exhibit diverse biological and pharmacological activities, making them valuable for the development of new therapeutic agents .
Anticancer Activity
Some synthesized spiro pyrrolidine-2,3’-oxindoles have shown significant anticancer in vitro activity against the human lung cancer A549 cell line . This suggests potential applications of these compounds in cancer treatment .
Antiproliferative Activity
N-α-Phenyl substituted spiro-pyrrolidine derivatives have demonstrated higher antiproliferative activity in MDA-MB-231 (human breast carcinoma) than other cancer cell lines . This indicates their potential use as antiproliferative agents in cancer therapy .
Tandem Reaction Mechanism Study
The study of spiro-pyrrolidine has also contributed to the understanding of tandem reaction mechanisms . Three key intermediates were captured by mass spectrometry to elucidate the tandem reaction mechanism .
properties
IUPAC Name |
spiro[adamantane-2,2'-pyrrolidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-2-13(14-3-1)11-5-9-4-10(7-11)8-12(13)6-9;/h9-12,14H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLIAHKBHSSGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3CC4CC(C3)CC2C4)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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